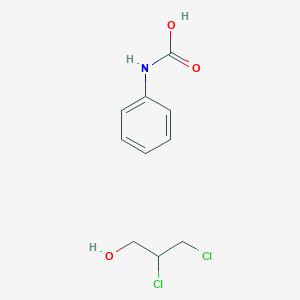
2,3-Dichloropropan-1-ol;phenylcarbamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloropropan-1-ol;phenylcarbamic acid is an organic compound that combines the properties of 2,3-dichloropropan-1-ol and phenylcarbamic acid. This compound is known for its applications in organic synthesis and its potential use in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
2,3-Dichloropropan-1-ol:
Chlorination of Propylene: Propylene is chlorinated to produce 1,2-dichloropropane, which is then further chlorinated to yield 2,3-dichloropropan-1-ol.
Reaction Conditions: The chlorination process typically requires a catalyst such as ferric chloride and is conducted at elevated temperatures.
-
Phenylcarbamic Acid:
Synthesis from Aniline: Aniline reacts with phosgene to form phenyl isocyanate, which is then hydrolyzed to produce phenylcarbamic acid.
Reaction Conditions: The reaction with phosgene is carried out under controlled conditions to prevent the formation of unwanted by-products.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2,3-Dichloropropan-1-ol can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of 2,3-dichloropropan-1-ol can yield 2,3-dichloropropane.
Substitution: Both 2,3-dichloropropan-1-ol and phenylcarbamic acid can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are commonly employed.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: 2,3-Dichloropropane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,3-Dichloropropan-1-ol;phenylcarbamic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-dichloropropan-1-ol;phenylcarbamic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to its chemical structure and functional groups.
Comparaison Avec Des Composés Similaires
1,2-Dichloropropane: Similar in structure but differs in the position of chlorine atoms.
Phenylcarbamate: Shares the phenylcarbamic acid moiety but lacks the dichloropropanol component.
Uniqueness:
- The combination of 2,3-dichloropropan-1-ol and phenylcarbamic acid in a single molecule provides unique reactivity and potential applications not found in the individual components.
Propriétés
Numéro CAS |
25209-80-7 |
|---|---|
Formule moléculaire |
C10H13Cl2NO3 |
Poids moléculaire |
266.12 g/mol |
Nom IUPAC |
2,3-dichloropropan-1-ol;phenylcarbamic acid |
InChI |
InChI=1S/C7H7NO2.C3H6Cl2O/c9-7(10)8-6-4-2-1-3-5-6;4-1-3(5)2-6/h1-5,8H,(H,9,10);3,6H,1-2H2 |
Clé InChI |
SPQDHYRRNRPBLV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)O.C(C(CCl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


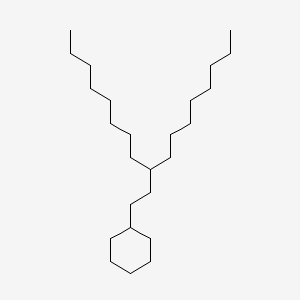
![1-([1,1'-Biphenyl]-4-yl)-2-bromo-2-phenylethan-1-one](/img/structure/B14702180.png)
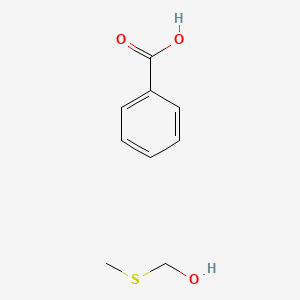
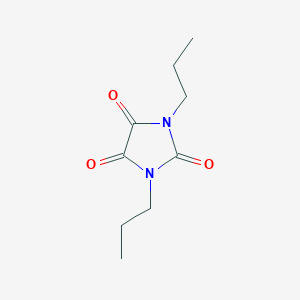
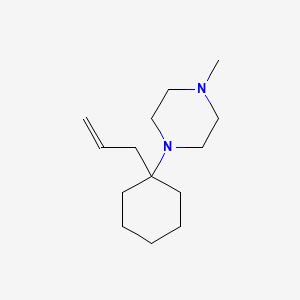
![3-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-2-methylbutanoic acid](/img/structure/B14702196.png)
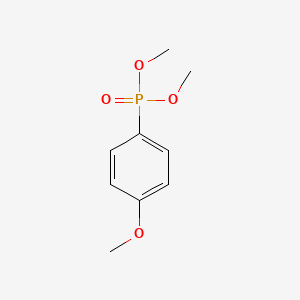
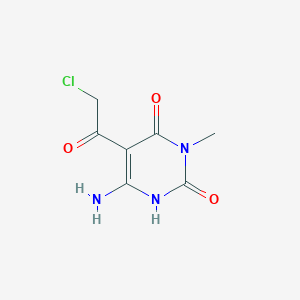
![6-(3-Hydroxyquinolin-2-yl)-1H-indeno[5,6-c]furan-1,3,5,7(6H)-tetrone](/img/structure/B14702219.png)
![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-3-methyl-1,3-benzothiazol-3-ium iodide](/img/structure/B14702235.png)
![Benzene, 1-[(S)-ethenylsulfinyl]-4-methyl-](/img/structure/B14702238.png)
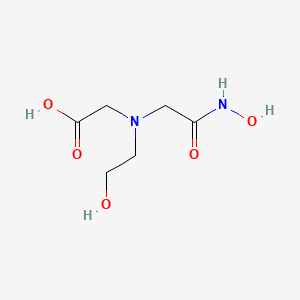
![3-[(2-Aminoethyl)disulfanyl]-L-alanine](/img/structure/B14702255.png)
![6,10-Dithiaspiro[4.5]decane](/img/structure/B14702258.png)
